molecular formula C9H11BrN2 B15067424 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine

3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine

Cat. No.: B15067424
M. Wt: 227.10 g/mol
InChI Key: YWGZKGCFIKOBIP-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine (CAS 1542052-00-5) is a brominated tetrahydroquinoline derivative of high interest in medicinal and organic chemistry research. This compound, with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in numerous compounds with significant biological activities . The presence of both a bromine atom and an amine group on the core structure makes this reagent a valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization to create targeted libraries for biological screening . Its primary research value lies in the exploration and development of new pharmacologically active agents, particularly in the field of antiproliferative agents, as related tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines in research settings . The compound should be stored according to the provided safety data sheets and is intended for Research Use Only, strictly within laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-2-amine

InChI

InChI=1S/C9H11BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2,(H2,11,12)

InChI Key

YWGZKGCFIKOBIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)Br)N

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5,6,7,8 Tetrahydroquinolin 2 Amine

Retrosynthetic Analysis of the 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.inbluffton.eduamazonaws.comresearchgate.net For this compound, the analysis can be envisioned through several disconnections.

A primary disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 5,6,7,8-tetrahydroquinolin-2-amine (B164766) precursor. This simplifies the target to a more fundamental tetrahydroquinoline structure.

Further disconnection of the C-N bond of the amino group at the 2-position points towards a precursor such as a 2-halo-5,6,7,8-tetrahydroquinoline or a 5,6,7,8-tetrahydroquinolin-2-one. These precursors could then be converted to the desired amine through nucleophilic substitution or reductive amination, respectively.

Finally, the tetrahydroquinoline ring itself can be disconnected, leading back to acyclic precursors. A common strategy for the formation of the 5,6,7,8-tetrahydroquinoline (B84679) core involves the reaction of cyclohexanone (B45756) with a three-carbon component, which can provide the necessary atoms for the pyridine (B92270) ring.

Classical Synthetic Routes to the Tetrahydroquinoline System

Traditional synthetic strategies for this compound rely on a stepwise construction of the molecule, focusing on the formation of the core structure followed by functional group interconversions.

Cyclization Reactions for Tetrahydroquinoline Formation

The construction of the 5,6,7,8-tetrahydroquinoline skeleton is a critical step. A prevalent method involves the condensation of cyclohexanone with a suitable three-carbon component. For instance, the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297) can yield a 2-amino-tetrahydroquinoline derivative. proquest.com This approach provides a direct route to a precursor already containing the essential 2-amino functionality.

Another strategy involves the catalytic hydrogenation of quinoline (B57606) derivatives to selectively reduce the pyridine or benzene (B151609) ring. researchgate.net However, for the synthesis of the target compound, building the tetrahydroquinoline ring from acyclic precursors often offers more flexibility in introducing substituents.

Amination Strategies for the 2-Position

Introducing the amino group at the 2-position of the tetrahydroquinoline ring can be achieved through several methods. One common approach is the conversion of a 5,6,7,8-tetrahydroquinolin-2-one intermediate. This can be achieved by first converting the ketone to an oxime, followed by reduction to the amine. google.com

Alternatively, a 2-chloro-5,6,7,8-tetrahydroquinoline (B1590608) can serve as a precursor for amination. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for its replacement by an amino group using ammonia (B1221849) or other aminating agents.

A method involving the catalytic hydrogenation of acetamidoquinolines to the corresponding acetamido-tetrahydroquinolines, followed by hydrolysis of the acetamide, has also been described as an effective way to introduce an amino group. researchgate.net

Regioselective Bromination at the 3-Position

The regioselective introduction of a bromine atom at the 3-position of the 5,6,7,8-tetrahydroquinolin-2-amine presents a synthetic challenge. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3-position. However, the reaction conditions must be carefully controlled to prevent over-bromination or side reactions.

The use of N-bromosuccinimide (NBS) is a common method for the bromination of activated aromatic and heterocyclic rings. rsc.org In the case of 2-amino-5,6,7,8-tetrahydroquinoline, the reaction with NBS would be expected to proceed at the 3-position due to the electronic activation by the amino group. It may be necessary to protect the amino group, for example as an acetamide, to modulate its activating effect and prevent N-bromination, thereby ensuring selective C-bromination at the desired position.

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions have become particularly important in the synthesis of complex heterocyclic molecules.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysts are highly effective in forming carbon-nitrogen bonds. A potential modern synthetic route to this compound could involve a palladium-catalyzed amination of a 2-chloro-3-bromo-5,6,7,8-tetrahydroquinoline precursor. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful tool for this type of transformation. mdpi.comnih.gov

This approach would involve the initial synthesis of a 3-bromo-5,6,7,8-tetrahydroquinolin-2-one, followed by conversion to the 2-chloro-3-bromo derivative. The subsequent palladium-catalyzed amination would then install the amino group at the 2-position. This strategy allows for the late-stage introduction of the amino group, which can be advantageous in multi-step syntheses.

Below is a table summarizing the different synthetic strategies:

Synthetic Step Classical Approach Modern Catalytic Approach Key Reagents/Conditions
Tetrahydroquinoline Formation Condensation of cyclohexanone and a C3 componentGold-catalyzed intramolecular hydroarylation organic-chemistry.orgAmmonium acetate, ethanol (B145695)
Amination at 2-Position Reduction of an oxime or amination of a 2-chloro precursorPalladium-catalyzed amination of a 2-chloro precursorHydroxylamine, Na/Hg; NH3; Pd catalyst, phosphine ligand
Bromination at 3-Position Electrophilic bromination of the 2-amino-tetrahydroquinolineNot explicitly defined, likely similar to classicalN-Bromosuccinimide (NBS)

Copper-Mediated Synthesis

Copper catalysis offers a versatile and cost-effective platform for the formation of C-N bonds, which is crucial for introducing the 2-amino group onto the quinoline scaffold. Copper-catalyzed methods are particularly noted for their efficiency in amination reactions.

One prominent strategy involves the copper-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones. In a study, a copper(I)-catalyzed aerobic cyclization was developed for the synthesis of 4-aminoquinolines, where dimethylformamide (DMF) served as a source for both the C2 carbon and the amino group nitrogen. rsc.orgrsc.org While this method targets the 4-position, the underlying principle of copper-mediated cyclization and amination is highly relevant.

Another approach involves the tandem reaction of 2-ethynylanilines with various partners. For instance, an efficient one-step synthesis of 2-acylquinolines has been developed using a copper-catalyzed reaction of 2-ethynylanilines with glyoxals. researchgate.netnih.gov Subsequent transformation of the acyl group to an amine would be required to achieve the target structure. Copper catalysts have also been successfully employed for the regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides, demonstrating copper's utility in functionalizing the quinoline ring. researchgate.net

A hypothetical copper-mediated route to this compound could involve the amination of a pre-functionalized 2,3-dihalo-5,6,7,8-tetrahydroquinoline intermediate. The differential reactivity of the halogens would be key to selectively introducing the amino group at the C2 position.

Table 1: Examples of Copper-Catalyzed Reactions in Quinoline Synthesis

Starting Materials Copper Catalyst Reagents/Conditions Product Type Yield (%) Reference
3-(2-aminophenyl)-1-phenyl-2-propyn-1-one CuCl (20 mol%) DMSO, DMF, O₂, 120 °C, 24 h 4-Aminoquinoline derivative 82% rsc.org
2-Ethynylanilines, Glyoxals Copper(I) Piperidine 2-Acylquinolines Up to 86% nih.gov

Metal-Free Organic Transformations

Metal-free synthesis presents an attractive alternative, often involving more environmentally benign reagents and avoiding potential metal contamination in the final product. nih.gov Several classical and modern metal-free methods are applicable to the synthesis of the quinoline core.

The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com A plausible route to the target molecule's core structure could involve the reaction of 2-aminocyclohexanone (B1594113) with a suitable β-keto nitrile under acidic or basic conditions. Subsequent bromination would be necessary to install the bromine at the 3-position.

More recent metal-free approaches utilize activating agents like triflic anhydride (B1165640) to facilitate the amination of quinoline-N-oxides. nih.gov This one-pot methodology allows for the regioselective synthesis of 2-aminoquinolines from easily accessible starting materials at room temperature. nih.gov Other strategies employ iodine as a catalyst in multicomponent reactions to construct polysubstituted quinolines. nih.gov For instance, the reaction of anilines, methyl ketones, and α-ketoesters in the presence of iodine can yield highly functionalized quinoline structures. nih.gov

Table 2: Overview of Metal-Free Quinoline Synthesis Strategies

Reaction Name/Type Key Reagents Substrates Key Features Reference
Friedländer Synthesis Acid or Base catalyst 2-Aminoaryl ketones, Carbonyl compounds Convergent, builds heterocyclic ring mdpi.com
N-Oxide Amination Triflic anhydride (Tf₂O) Quinoline-N-oxides, Amines Metal-free, mild conditions, regioselective nih.gov
Iodine-Catalyzed MCR Molecular Iodine (I₂) Anilines, Aldehydes, Alkynes Multicomponent, atom-economical nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. researchgate.netfirp-ula.orgnih.gov This involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reactions

Performing reactions without a solvent, or "neat," aligns with a core principle of green chemistry by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. nih.gov Several synthetic methods for quinolines have been adapted to solvent-free conditions.

For example, the Friedländer reaction can be efficiently carried out under solvent-free conditions using catalysts like caesium iodide or ionic liquids. mdpi.comresearchgate.net These reactions are often promoted by thermal conditions or microwave irradiation, which can significantly shorten reaction times and improve yields. researchgate.netsemanticscholar.org A hypothetical solvent-free synthesis of the target's tetrahydroquinoline core could involve heating a mixture of an appropriate 2-aminoaryl ketone and a dicarbonyl compound with a solid acid catalyst. researchgate.net

Catalyst Recycling and Reusability

The ability to recover and reuse a catalyst is a key aspect of green chemistry, as it reduces costs and waste. magtech.com.cn This is most readily achieved with heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration. Nanocatalysts have emerged as a particularly promising area for recyclable catalysis in quinoline synthesis. acs.orgnih.gov

For instance, various metal-based nanocatalysts (Fe, Cu, Zn, Ni) have been developed for one-pot quinoline syntheses. acs.org These catalysts often exhibit high activity and can be recovered and reused for multiple cycles with only a slight decrease in performance. nih.gov The use of ionic liquids as catalysts or reaction media also offers opportunities for recycling, as they can often be separated from the product and reused. nih.gov

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with poor atom economy, like substitution and elimination reactions. primescholars.com

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product where most or all of the atoms are incorporated. nih.gov The Povarov reaction, an MCR that forms tetrahydroquinolines from an aryl amine, an aldehyde, and an activated alkene, is a prime example. mdpi.comnih.gov Designing a synthetic route to this compound that maximizes the use of addition, cycloaddition, or multicomponent reactions would significantly improve its green chemistry profile.

Total Synthesis Strategies Involving this compound

While this compound is not a widely reported natural product itself, the tetrahydroquinoline scaffold is a core structural motif in numerous biologically active alkaloids and synthetic pharmaceuticals. researchgate.net Therefore, this compound represents a valuable and functionalized building block for the total synthesis of more complex molecular targets.

The presence of three distinct functional handles—an amine, a bromine atom, and a saturated heterocyclic ring—makes it a versatile intermediate.

The 2-amino group can be used as a nucleophile or can be diazotized to introduce other functionalities.

The 3-bromo substituent is ideally positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.

The tetrahydroquinoline core provides a rigid, three-dimensional structure that can serve as a scaffold for constructing larger molecules.

In the context of total synthesis, a compound like this could be a key intermediate in the synthesis of marine alkaloids or other natural products that feature a polysubstituted quinoline or tetrahydroquinoline core. nih.gov For example, a Suzuki reaction at the 3-position could be used to couple the tetrahydroquinoline fragment to another complex part of a target molecule, a common strategy in modern organic synthesis. newdrugapprovals.org The synthesis of hamigeran natural products, which feature a complex 6-7-5 tricyclic carbon skeleton, showcases the intricate strategies required to build fused ring systems where a highly substituted six-membered ring is a key component. nih.gov

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine, one would expect to observe signals corresponding to the aromatic proton, the amine (-NH₂) protons, and the protons of the aliphatic tetrahydro- portion of the ring system. The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atom and the electron-donating amine group.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Integration Assignment
Anticipated 7.0-7.5 s 1H H4
Anticipated 4.5-5.5 br s 2H -NH₂
Anticipated 2.7-2.9 t 2H H8
Anticipated 2.4-2.6 t 2H H5
Anticipated 1.7-1.9 m 2H H6
Anticipated 1.6-1.8 m 2H H7

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the nature of each carbon (aromatic, aliphatic, attached to a heteroatom).

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment
Anticipated 150-160 C2
Anticipated 140-150 C8a
Anticipated 120-130 C4
Anticipated 115-125 C4a
Anticipated 90-100 C3
Anticipated 20-35 C5, C6, C7, C8

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the aliphatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₉H₁₁BrN₂. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Hypothetical HRMS Data

Ion Calculated m/z Found m/z
[M+H]⁺ (for ⁷⁹Br) 227.0184 To be determined
[M+H]⁺ (for ⁸¹Br) 229.0163 To be determined

Note: This is a hypothetical representation. Actual values would need to be determined experimentally.

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the bromine atom, cleavage of the aliphatic ring, or loss of the amino group. The resulting fragmentation tree helps to piece together the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components. The primary amino group (-NH₂) is expected to show a pair of medium to strong absorption bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, an N-H bending vibration (scissoring) would likely be observed in the 1650-1580 cm⁻¹ range.

The aromatic C-N stretching vibration of the aminopyridine moiety would likely appear in the 1335-1250 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, and for an aryl bromide, this is expected in the 1100-1000 cm⁻¹ range. The tetrahydroquinoline core would be characterized by C-H stretching vibrations of the aliphatic -CH₂- groups just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine (B92270) part of the ring system would be expected in the 1600-1400 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch3400 - 3300Medium-Strong
N-H Symmetric Stretch3300 - 3200Medium-Strong
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2960 - 2850Medium-Strong
N-H Bend (Scissoring)1650 - 1580Medium-Strong
Aromatic C=C/C=N Stretch1600 - 1400Medium-Strong
Aliphatic C-H Bend1470 - 1430Medium
Aromatic C-N Stretch1335 - 1250Strong
C-Br Stretch1100 - 1000Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the substituted aminopyridine chromophore.

The electronic spectrum is anticipated to be dominated by π → π* transitions associated with the aromatic portion of the molecule. The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption maxima (λmax). The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline (B57606) core. The bromine atom may also contribute to a slight red shift. A typical 2-aminopyridine (B139424) chromophore exhibits a strong absorption band around 250-300 nm. The extended conjugation and substitution in the target molecule would likely result in one or more significant absorption bands within this region.

Table 2: Anticipated UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Solvent
π → π*250 - 320Ethanol

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If suitable crystals can be grown, the analysis would confirm the planarity of the pyridine ring and the conformation of the saturated cyclohexane (B81311) ring. The crystal structure would reveal the precise locations of the bromine atom and the amino group on the heterocyclic ring. Furthermore, the packing of the molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces. For instance, the amino group is capable of acting as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to the formation of dimers or extended hydrogen-bonded networks in the solid state. bas.bg

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.5
Volume (ų)975
Z4
Density (calculated) (g/cm³)1.65

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Bromine Substitution on Molecular Interactions

The introduction of a bromine atom at the C3-position of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold significantly influences the compound's electronic and steric properties, which in turn dictates its molecular interactions. Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. ump.edu.plump.edu.pl This interaction can be crucial for the binding affinity of the molecule to biological targets.

The position of bromine substitution on quinoline (B57606) and tetrahydroquinoline rings has been shown to be critical for antiproliferative activity in cancer cell lines. For instance, studies on highly brominated quinolines have demonstrated that substitutions at specific positions can enhance their inhibitory effects. nih.gov The presence of bromine can increase the hydrophobicity of the molecule, potentially facilitating its passage through biological membranes. This increased lipophilicity can also lead to stronger van der Waals interactions within the binding pockets of target proteins.

Furthermore, the electron-withdrawing nature of bromine can modulate the charge distribution across the aromatic system, affecting the pKa of the nearby amine group and influencing hydrogen bond strengths. nih.gov Research on other brominated heterocyclic compounds has shown that the strategic placement of bromine can lead to a substantial increase in therapeutic activity and can favorably affect the drug's metabolism and duration of action. ump.edu.pl

Role of the Amine Functionality in Biological Activity Profiling

The primary amine group at the C2-position is a key pharmacophoric feature of 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov The basicity of the amine is a critical factor in these interactions, and it can be modulated by the electronic effects of other substituents on the ring system.

In many biologically active quinoline and tetrahydroquinoline derivatives, the amino group is essential for their mechanism of action. For example, in a series of 2-aminoquinolines studied for their antimicrobial activity, the amine functionality was found to be vital for their efficacy. nih.gov Similarly, in the context of anticancer agents, the amino group can participate in key hydrogen bonding interactions that stabilize the ligand-protein complex. researchgate.net

The reactivity of the amine group also allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives with potentially improved potency and selectivity. This versatility makes the 2-amino-tetrahydroquinoline scaffold a valuable starting point for drug discovery programs. researchgate.net

Conformational Analysis of the Tetrahydroquinoline Ring System

The specific conformation adopted can be influenced by the nature and position of substituents. The bromine atom at C3 and the amine group at C2 will have steric and electronic effects that influence the conformational preference of the ring. Computational modeling and analysis of related structures indicate that the energetic barrier between different conformations is generally low, allowing the molecule to adapt its shape to the topology of the target's binding pocket. princeton.edu This conformational adaptability can be advantageous for binding to multiple targets or for optimizing interactions within a single target.

The following table summarizes the conformational preferences of related ring systems:

Ring SystemPredominant ConformationReference
CyclohexeneHalf-Chair nih.gov
5,6,7,8-Tetrahydroquinolin-8-oneSofa nih.gov

Ligand Design and Optimization Strategies

The design and optimization of ligands based on the tetrahydroquinoline scaffold often involve modifying substituents to enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.com For this compound, optimization strategies could focus on several key areas.

One approach is the modification of the amine group. Acylation, alkylation, or incorporation into a larger heterocyclic system can modulate the hydrogen bonding capacity and steric profile of the molecule. nih.gov Another strategy involves exploring alternative substitutions on the aromatic ring. Replacing the bromine with other halogens or with different electron-donating or electron-withdrawing groups can fine-tune the electronic properties and explore additional interactions within the binding site. mdpi.com

Structure-activity relationship (SAR) studies on related tetrahydroquinoline derivatives have provided valuable insights for optimization. For instance, in a series of tetrahydroquinoline inhibitors of Lysine-specific demethylase 1 (LSD1), the introduction of small hydrophobic and hydrogen-bonding donor groups was found to enhance inhibitor activity. nih.gov

Pharmacophore Modeling and Generation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. fiveable.me For a molecule like this compound, a pharmacophore model would typically include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen in the pyridine (B92270) ring), and a hydrophobic/aromatic region (the bicyclic ring system). The bromine atom could be modeled as a hydrophobic feature or as a halogen bond donor.

Pharmacophore models for related quinoline and tetrahydroisoquinoline derivatives have been successfully developed and used to guide the design of new, more potent compounds. nih.gov For example, a five-point pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

The generation of a pharmacophore model for this compound would involve the conformational analysis of the molecule and its alignment with other known active compounds for a particular biological target. This model could then be used for virtual screening of compound libraries to identify new potential hits or to guide the rational design of novel derivatives with improved activity.

The key pharmacophoric features are summarized in the table below:

Pharmacophoric FeatureContributing Molecular MoietyPotential Interaction
Hydrogen Bond Donor-NH2 groupInteraction with acceptor groups on the target
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor groups on the target
Aromatic/Hydrophobic RegionTetrahydroquinoline ringπ-stacking, hydrophobic interactions
Halogen Bond DonorBromine atomInteraction with nucleophilic sites

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical studies of the compound this compound. Therefore, it is not possible to provide a detailed article on its quantum chemical calculations or molecular docking and dynamics simulations as outlined in the request.

Scientific investigation into the theoretical properties of a specific molecule, such as its electronic structure, reaction mechanisms, and binding predictions, requires dedicated computational studies. These studies involve sophisticated software and methodologies to model the behavior of the molecule at an atomic level.

The absence of such studies for this compound means that data regarding its geometry optimization, frontier molecular orbitals, ligand-target binding predictions, and conformational sampling is not available in the current body of scientific knowledge.

Further research would be required to be conducted by computational chemists to generate the data necessary to populate the requested article sections. Such research would provide valuable insights into the chemical and potential biological properties of this compound.

Computational Chemistry and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine, these models can be instrumental in predicting its behavior and guiding the design of new derivatives with enhanced characteristics.

A hypothetical QSAR/QSPR study for this compound and its analogs would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize the steric, electronic, and hydrophobic properties of the molecule. Based on studies of similar heterocyclic compounds, a selection of relevant descriptors could include those presented in the table below. nih.govnih.gov

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis of this compound

Descriptor Class Specific Descriptor Description Potential Relevance for this compound
Electronic Dipole Moment Measures the polarity of the molecule. Influences solubility and interactions with polar biological targets.
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molecular Volume The volume occupied by the molecule. Affects how the molecule fits into a binding site.
Surface Area The total surface area of the molecule. Important for intermolecular interactions and solubility.
Topological Wiener Index A distance-based descriptor reflecting molecular branching. Can correlate with various physicochemical properties.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of a compound's lipophilicity and membrane permeability. |

Once these descriptors are calculated for a series of analogs of this compound with known biological activities or properties, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could be applied. mdpi.comresearchgate.net These methods generate 3D contour maps that visualize regions where modifications to the molecular structure would likely lead to favorable or unfavorable changes in activity. mdpi.comresearchgate.net A successful QSAR model for this compound could predict, for example, its inhibitory activity against a specific enzyme, providing a rationale for designing more potent analogs. mdpi.comresearchgate.net

Cheminformatics Approaches for Analog Design

Cheminformatics combines computational techniques with chemical information to support drug discovery and design. For this compound, cheminformatics offers powerful tools for designing novel analogs with potentially improved therapeutic profiles.

The process of analog design for this compound would likely involve several key cheminformatics strategies:

Scaffold Hopping and Similarity Searching: By using the this compound structure as a query, chemical databases can be searched for compounds with similar 3D shapes or pharmacophoric features but different core structures (scaffold hopping). This can lead to the discovery of novel chemical series with similar biological activities.

Virtual Screening: A library of virtual compounds, created by systematically modifying the core structure of this compound, can be screened in silico against a biological target of interest. nih.gov Molecular docking is a primary technique used in virtual screening, predicting the preferred orientation and binding affinity of a ligand to a receptor. scispace.com This allows for the prioritization of a smaller, more promising set of analogs for synthesis and experimental testing. nih.gov

De Novo Design: Algorithms can be used to design novel molecules "from scratch" that fit within the constraints of a target's binding site. These programs can piece together molecular fragments to generate structures with high predicted affinity and favorable drug-like properties.

The following table illustrates a hypothetical set of analogs of this compound that could be designed using cheminformatics approaches, along with their predicted properties.

Table 2: Hypothetical Analogs of this compound Designed via Cheminformatics

Analog Modification from Parent Compound Design Rationale Predicted Property Improvement
Analog 1 Replacement of the bromine at position 3 with a trifluoromethyl group. To increase metabolic stability and potentially enhance binding through new interactions. Improved pharmacokinetic profile.
Analog 2 Addition of a hydroxyl group to the tetrahydro- portion of the ring system. To introduce a hydrogen bond donor and improve solubility. Increased aqueous solubility.
Analog 3 Replacement of the 2-amine with a 2-acetamide group. To act as a hydrogen bond acceptor and modulate basicity. Altered binding mode and selectivity.

| Analog 4 | Bioisosteric replacement of the quinoline (B57606) ring with a naphthyridine scaffold. | To explore novel intellectual property space and improve drug-like properties (scaffold hopping). | Novel biological activity or improved ADME properties. |

Through these computational strategies, the design of new molecules based on the this compound scaffold can be significantly accelerated, reducing the time and cost associated with traditional medicinal chemistry approaches. nih.gov

Applications of 3 Bromo 5,6,7,8 Tetrahydroquinolin 2 Amine As a Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The tetrahydroquinoline framework is a common motif in numerous biologically active compounds. The functional groups present in 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine offer several avenues for the synthesis of novel and complex heterocyclic systems.

Fused Ring Systems

The strategic placement of the amino and bromo groups on the quinoline (B57606) core provides a handle for the construction of fused heterocyclic systems. For instance, the amino group can participate in condensation reactions with various bifunctional reagents to form new rings. Subsequent intramolecular cyclization, potentially via reactions involving the bromo substituent, could lead to polycyclic aromatic systems. While specific examples utilizing this exact substrate are not extensively documented, this approach is a well-established strategy in heterocyclic chemistry for creating novel molecular frameworks.

Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro-tetrahydroquinoline derivatives has been reported through various methods, often involving multi-component reactions. Although direct application of this compound in spirocycle synthesis is not prominently featured in the literature, its structural motifs suggest potential utility in such transformations. For example, the amino group could be modified to participate in cycloaddition reactions, or the tetrahydroquinoline ring itself could be a component in the formation of a spirocyclic junction.

Preparation of Functional Materials Precursors

Functional materials, which possess specific physical or chemical properties, are at the forefront of materials science research. Organic compounds with extended π-systems, heteroatoms, and specific geometries are often precursors to materials with interesting electronic, optical, or thermal properties. The aromatic and heterocyclic nature of this compound makes it a candidate for derivatization into precursors for such materials. The bromine atom, for instance, is a key functional group for engaging in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the conjugated system and tuning the electronic properties of the resulting molecule.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. They often possess specific binding affinities for biological targets like proteins or nucleic acids. The tetrahydroquinoline scaffold is present in various biologically active molecules, suggesting that derivatives of this compound could be explored for such purposes. The amino group can be functionalized to attach linkers, fluorescent tags, or other reporter groups, while the bromo-substituted aromatic ring allows for modifications to optimize binding affinity and selectivity for a target of interest.

Precursor for Advanced Organic Syntheses

Beyond the specific applications mentioned above, this compound serves as a versatile precursor in more general advanced organic syntheses. The differential reactivity of its functional groups allows for sequential and site-selective modifications. For example, the amino group can be protected while reactions are performed at the bromine site, or vice versa. This controlled reactivity is fundamental in multi-step total synthesis of complex natural products or in the generation of libraries of related compounds for drug discovery screening. The ability to introduce a wide range of substituents via reactions at both the amino and bromo positions underscores its potential as a valuable starting material for creating diverse molecular structures.

Potential Biological Activities and Mechanistic Investigations

In Vitro Receptor Binding and Enzyme Inhibition Studies

No data is available on the binding affinity of 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine to specific biological receptors or its inhibitory effects on any enzymes.

Cellular Pathway Modulation Studies

There are no published studies investigating the effects of this compound on any cellular signaling pathways.

Investigation of Molecular Targets

The specific molecular targets of this compound have not been identified in any publicly accessible research.

Structure-Based Drug Design Initiatives (Excluding Clinical Outcomes)

No literature was found describing the use of this compound in structure-based drug design efforts.

Chemoproteomic Approaches for Target Identification

There is no evidence of chemoproteomic studies being conducted to identify the cellular targets of this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Current synthetic routes to substituted tetrahydroquinolines often involve multi-step processes. Future research should prioritize the development of more efficient and stereoselective synthetic strategies for 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine.

Catalytic Hydrogenation: A promising avenue involves the catalytic hydrogenation of the corresponding 2-amino-3-bromoquinoline. While methods exist for the hydrogenation of acetamido-substituted quinolines, direct and selective reduction of the benzenoid ring of the quinoline (B57606) system in the presence of sensitive bromo and amino groups remains a challenge. researchgate.net Research into chemoselective catalysts, such as rhodium or ruthenium complexes on specific supports, could yield highly efficient and clean transformations.

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral derivatives is crucial, as the biological activity of quinoline-based compounds can be highly dependent on stereochemistry. mdpi.com Future work could explore chiral catalysts for the enantioselective synthesis of this compound, potentially leading to the discovery of stereoisomers with enhanced therapeutic properties.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for hazardous reactions like bromination or reactions requiring precise temperature management. This approach could lead to higher yields and purity while minimizing waste.

Advanced Derivatization Strategies

The bromine and amine functionalities on the this compound scaffold serve as versatile handles for extensive derivatization, allowing for the systematic exploration of the chemical space and structure-activity relationships (SAR).

Cross-Coupling Reactions: The bromine atom at the 3-position is an ideal site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net These reactions would enable the introduction of a wide array of aryl, alkyl, and amino substituents, generating a library of novel compounds for biological screening.

Amine Functionalization: The 2-amino group can be readily acylated, alkylated, or converted into other functional groups like ureas, thioureas, and sulfonamides. This would allow for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.

Multicomponent Reactions: Employing the amine group in multicomponent reactions (MCRs) could rapidly generate complex molecular architectures. For instance, the Ugi or Passerini reactions could be used to introduce diverse side chains, accelerating the discovery of new bioactive derivatives.

Multidisciplinary Applications in Chemical Biology

The unique structural features of this compound suggest its potential as a valuable tool in chemical biology for probing complex biological systems.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an excellent candidate for FBDD campaigns. Screening this compound against various biological targets could identify initial hits, which can then be optimized through the derivatization strategies mentioned above. The tetrahydroquinoline core is a known scaffold for various biologically active compounds, including kinase inhibitors and anti-inflammatory agents. researchgate.netresearchgate.net

Chemical Probes and Imaging Agents: By appending fluorescent dyes or affinity tags through the versatile functional groups, derivatives of this compound could be developed as chemical probes. These probes could be used to visualize and study the localization and dynamics of specific proteins or cellular processes.

Microtubule Targeting Agents: Substituted tetrahydro-scaffolds, such as tetrahydrobenzo datapdf.comechemi.comthieno[2,3-d]pyrimidines, have shown potent activity as microtubule targeting agents. mdpi.com Future research could investigate whether derivatives of this compound can bind to tubulin and inhibit microtubule polymerization, a mechanism relevant to cancer chemotherapy.

Theoretical Insights and Predictive Modeling Refinements

Computational chemistry and predictive modeling can play a pivotal role in guiding the synthesis and evaluation of new derivatives, saving significant time and resources.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic reactions.

Molecular Docking and Dynamics: For identified biological targets, molecular docking studies can predict the binding modes and affinities of a virtual library of derivatives. researchgate.net Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the key interactions governing binding, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of derivatives with measured biological activity are synthesized, QSAR models can be developed. These models can correlate the structural features of the compounds with their activity, enabling the prediction of the potency of yet-to-be-synthesized molecules and prioritizing synthetic efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5,6,7,8-tetrahydroquinolin-2-amine while minimizing by-product formation?

  • Methodological Answer : A modified Buchwald-Hartwig amination or nucleophilic substitution can be employed. For example, reacting a brominated tetrahydroquinoline precursor with an amine source (e.g., methylamine) in THF at controlled temperatures (30–60°C) followed by column chromatography purification (MeOH:DCM, 1:99) reduces side products . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2–1.5 eq. amine) further improves yield.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and confirm substituent positions. Use SHELX programs (e.g., SHELXL) for refinement, ensuring high-resolution data (≤0.8 Å) to mitigate disorder in the tetrahydroquinoline ring .
  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies amine protons (δ ~2.5–3.5 ppm) and bromine-induced deshielding effects. 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity .

Q. How should researchers handle discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Cross-validate using complementary techniques:

  • HPLC-MS : Detect trace impurities (e.g., residual solvents or dehalogenated by-products) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Elemental analysis : Ensure combustion conditions (e.g., 950°C) fully oxidize nitrogen and bromine atoms. Discrepancies >0.3% warrant re-purification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can the coordination behavior of this compound with transition metals be systematically studied?

  • Methodological Answer :

  • Synthesis of metal complexes : React the amine with metal salts (e.g., Cu(II), Pd(II)) in anhydrous THF under nitrogen. Monitor ligand-to-metal ratios via Job’s plot analysis (UV-Vis titration).
  • Characterization : Single-crystal X-ray diffraction confirms geometry (e.g., square planar vs. octahedral). Cyclic voltammetry (in DMF, 0.1 M TBAPF₆) evaluates redox activity .

Q. What strategies resolve conflicting crystallographic data arising from disordered bromine atoms in the structure?

  • Methodological Answer :

  • Data collection : Use low-temperature (100 K) synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
  • Refinement : Apply SHELXL restraints (DFIX, SIMU) to model bromine disorder. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine frontier molecular orbitals (HOMO/LUMO). High LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack.
  • Docking studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to identify reactive sites .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating this compound from polar by-products?

  • Answer : Use a combination of:

  • Flash chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).
  • Recrystallization : Dissolve in hot ethanol, then slowly add hexane to induce crystallization .

Q. How to ensure compound stability during long-term storage?

  • Answer : Store under inert gas (Ar/N₂) at -20°C in amber vials. Pre-purge solvents with molecular sieves (3 Å) to prevent hydrolysis. Monitor degradation via monthly HPLC checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.